molecular formula C16H23NO2 B3757703 N-cyclohexyl-4-phenoxybutanamide

N-cyclohexyl-4-phenoxybutanamide

Cat. No.: B3757703
M. Wt: 261.36 g/mol
InChI Key: UWXYMHPTWJGMOW-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-phenoxybutanamide is an organic compound characterized by a cyclohexyl group attached to a butanamide backbone, with a phenoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-phenoxybutanamide typically involves the following steps:

    Formation of 4-phenoxybutanoic acid: This can be achieved by reacting 4-bromobutanoic acid with phenol in the presence of a base such as potassium carbonate.

    Amidation: The 4-phenoxybutanoic acid is then converted to its corresponding amide by reacting with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Automated purification systems: such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Cyclohexyl-4-aminobutanamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-phenoxybutanamide exerts its effects can vary depending on its application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate access.

    Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.

Molecular Targets and Pathways:

    Enzymes: Targets could include proteases, kinases, or other enzymes involved in metabolic pathways.

    Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

    N-cyclohexyl-4-phenylbutanamide: Similar structure but with a phenyl group instead of a phenoxy group.

    N-cyclohexyl-4-methoxybutanamide: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness: N-cyclohexyl-4-phenoxybutanamide is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The phenoxy group can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can enhance its binding affinity and specificity for certain targets.

Properties

IUPAC Name

N-cyclohexyl-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-16(17-14-8-3-1-4-9-14)12-7-13-19-15-10-5-2-6-11-15/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXYMHPTWJGMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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